molecular formula C9H4F12N4O2 B14909285 4,6-Bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine

4,6-Bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine

Cat. No.: B14909285
M. Wt: 428.13 g/mol
InChI Key: UQSOJGLVYNENMI-UHFFFAOYSA-N
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Description

4,6-Bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine is a fluorinated triazine derivative known for its unique chemical properties and potential applications in various fields. The compound’s structure features multiple trifluoromethyl groups, which contribute to its high stability and reactivity. This compound is of interest due to its potential use in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 2,2,2-trifluoro-1-(trifluoromethyl)ethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution of the chlorine atoms with the trifluoroethoxy groups .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production with high purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4,6-Bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Nucleophilic substitution: The compound can react with nucleophiles, leading to the substitution of the trifluoroethoxy groups.

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the triazine ring or the trifluoroethoxy groups.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Scientific Research Applications

4,6-Bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(2,2,2-trifluoroethoxy)-1,3,5-triazine: Similar structure but with three trifluoroethoxy groups.

    2,4,6-Trifluoro-1,3,5-triazine: Lacks the trifluoroethoxy groups, leading to different reactivity and properties.

    2,4,6-Trichloro-1,3,5-triazine: Precursor to the synthesis of the target compound.

Uniqueness

4,6-Bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine is unique due to the presence of multiple trifluoromethyl groups, which impart high stability, lipophilicity, and reactivity. These properties make it a valuable compound for various applications, particularly in fields requiring robust and versatile molecules .

Properties

Molecular Formula

C9H4F12N4O2

Molecular Weight

428.13 g/mol

IUPAC Name

4,6-bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1,3,5-triazin-2-amine

InChI

InChI=1S/C9H4F12N4O2/c10-6(11,12)1(7(13,14)15)26-4-23-3(22)24-5(25-4)27-2(8(16,17)18)9(19,20)21/h1-2H,(H2,22,23,24,25)

InChI Key

UQSOJGLVYNENMI-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(=NC(=N1)OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F)N

Origin of Product

United States

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